- A convenient synthesis of 2-acetyl-4(5)-(1R,2S,3R,4-tetrahydroxybutyl)imidazole, Journal of Organic Chemistry, 1985, 50(7), 1134-6

Cas no 94944-70-4 ((R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole)

94944-70-4 structure

Nom du produit:(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Propriétés chimiques et physiques

Nom et identifiant

-

- Ethanone,1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-

- 2-acetyl-5-tetrahydroxybutyl imidazole

- (R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole

- 1-[4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone

- 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]ethanone

- 2-ACETYL-4-(1R,2S,3R,-4-TETRAHYDROXYBUTYL)-IMIDAZOLE

- 2-Acetyl-4(5)-tetrahydroxybutylimidazole

- 2-Acetyl-5-tetrahydroxybutyl iMidazole (THI)

- 2-Acetyl-4-tetrahydroxybutylimidazole

- 2-Athbi

- C9H14N2O5

- 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-ethanone

- 1-[5-[(1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl]-1H-imidazol-2-yl]ethanone (ACI)

- Ethanone, 1-[4-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]-, [1R-(1R*,2S*,3R*)]- (9CI)

- THI

- 2-acetyl-4-tetrahydroxybutyl imidazole; 2-acetyl-4(5)-tetrahydroxybutyl imidazole; 2-ATHBI

- 2-Acetyl-4-tetrahydroxybutyl Imidazole; 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-ethanone

- AKOS040744434

- 94944-70-4

- EN300-6734460

- ETHANONE, 1-(5-((1R,2S,3R)-1,2,3,4-TETRAHYDROXYBUTYL)-1H-IMIDAZOL-2-YL)-

- 2-Acetyltetrahydroxybutylimidazole, (1R,2S,3R)-

- 2-ACETYL-4(5)-TETRAHYDROXYBUTYLIMIDAZOLE, (1R,2S,3R)-(-)-

- 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole

- CHEMBL488336

- (1R,2S,3R)-2-acetyltetrahydroxybutylimidazole

- 2-acetyl-4-tetrahydroxybutyl imidazole

- Z2044772905

- 1-[4-((1R,2S,3R)-1,2,3,4-Tetrahydroxy-butyl)-1H-imidazol-2-yl]-ethanone

- GTPL6626

- 1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutv1)-1H-imidazol-2-yl)ethanone

- Ethanone, 1-(4-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)-, (1R-(1R*,2S*,3R*))-

- HY-14113

- UNII-HW195J55G1

- 1-[4-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-imidazol-2-yl]ethanone

- BDBM50018269

- DTXSID20241695

- Q27088980

- CS-0003202

- 1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone

- A1-50281

- Ethanone, 1-[5-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]-

- 2-Acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole

- 1-{5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl}ethan-1-one

- MFCD08752516

- SR-01000946375

- SCHEMBL306015

- HMS3648I14

- SCHEMBL10040084

- GLXC-10608

- 2-ACETYL-4(5)-TETRAHYDROXYBUTYLIMIDAZOLE, (1R,2S,3R)-

- 2-Acetyl-5-(tetrahydroxybutyl)imidazole

- 1-{4-[(1R,2S,3R)-1,2,3,4-TETRAHYDROXYBUTYL]-1H-IMIDAZOL-2-YL}ETHANONE

- SR-01000946375-1

- 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone

- HW195J55G1

- 1-[5-[(1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl]-1H-imidazol-2-yl]-ethanone; [1R-(1R*,2S*,3R*)]-1-[4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl]-ethanone

-

- MDL: MFCD08752516

- Piscine à noyau: 1S/C9H14N2O5/c1-4(13)9-10-2-5(11-9)7(15)8(16)6(14)3-12/h2,6-8,12,14-16H,3H2,1H3,(H,10,11)/t6-,7-,8-/m1/s1

- La clé Inchi: CQSIXFHVGKMLGQ-BWZBUEFSSA-N

- Sourire: [C@H](C1=CN=C(C(=O)C)N1)(O)[C@H](O)[C@H](O)CO

Propriétés calculées

- Qualité précise: 230.09000

- Masse isotopique unique: 230.09027155g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 5

- Nombre de récepteurs de liaison hydrogène: 7

- Comptage des atomes lourds: 16

- Nombre de liaisons rotatives: 5

- Complexité: 250

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 3

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: -2.7

- Surface topologique des pôles: 127Ų

Propriétés expérimentales

- Dense: 1.536±0.06 g/cm3 (20 ºC 760 Torr),

- Solubilité: Légèrement soluble (28 G / l) (25 ºC),

- Coefficient de répartition de l'eau: Soluble in distilled water, DMSO (>5 mg/ml), clear (warmed), and PBS pH 7.2 (~0.15 mg/ml).

- Le PSA: 126.67000

- Le LogP: -1.64020

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Informations de sécurité

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Données douanières

- Code HS:2933290090

- Données douanières:

Code douanier chinois:

29332909090Résumé:

29332909090. Autres composés possédant structurellement un cycle Imidazole non condensé. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

29332909090. Autres composés contenant un cycle Imidazole non épaissi (hydrogéné ou non) dans la structure. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6734460-5.0g |

1-{5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl}ethan-1-one |

94944-70-4 | 95% | 5.0g |

$8568.0 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-280262-1 mg |

2-Acetyl-4-tetrahydroxybutylimidazole, |

94944-70-4 | ≥95% | 1mg |

¥1,045.00 | 2023-07-11 | |

| Apollo Scientific | BICL2051-50mg |

2-Acetyl-4-tetrahydroxybutyl imidazole |

94944-70-4 | 50mg |

£337.00 | 2025-02-21 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68466-10mg |

2-Acetyl-5-tetrahydroxybutyl Imidazole |

94944-70-4 | 98% | 10mg |

¥9355.00 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68466-1mg |

2-Acetyl-5-tetrahydroxybutyl Imidazole |

94944-70-4 | 98% | 1mg |

¥1368.00 | 2022-04-26 | |

| Enamine | EN300-6734460-0.25g |

1-{5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl}ethan-1-one |

94944-70-4 | 95% | 0.25g |

$1462.0 | 2023-07-10 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68466-500ug |

2-Acetyl-5-tetrahydroxybutyl Imidazole |

94944-70-4 | 98% | 500ug |

¥771.00 | 2022-04-26 | |

| Biosynth | MA61366-500 mg |

2-Acetyl-4-tetrahydroxybutyl imidazole |

94944-70-4 | 500MG |

$1,470.00 | 2023-01-04 | ||

| Biosynth | MA61366-250 mg |

2-Acetyl-4-tetrahydroxybutyl imidazole |

94944-70-4 | 250MG |

$797.50 | 2023-01-04 | ||

| Biosynth | MA61366-100 mg |

2-Acetyl-4-tetrahydroxybutyl imidazole |

94944-70-4 | 100MG |

$370.00 | 2023-01-04 |

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Sodium methoxide Solvents: Methanol

1.2 Reagents: Acetic acid Solvents: Water

1.2 Reagents: Acetic acid Solvents: Water

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Silver nitrate Solvents: Water

1.2 Reagents: Hydrochloric acid

1.2 Reagents: Hydrochloric acid

Référence

- Synthesis of 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole, Journal of Organic Chemistry, 1985, 50(7), 1133-4

Méthode de production 3

Conditions de réaction

1.1 Reagents: Sodium methoxide Solvents: Methanol ; < 20 °C; 8 h, rt

1.2 Reagents: Sodium acetate Solvents: Methanol ; 1 h, 15 - 25 °C; 15 - 25 °C; 36 h, 10 - 25 °C

1.3 Reagents: Sodium methoxide Solvents: Methanol ; 10 - 25 °C; 36 h, 10 - 25 °C

1.4 Reagents: Acetic acid Solvents: Water ; 3 h, 25 °C → 50 °C

1.2 Reagents: Sodium acetate Solvents: Methanol ; 1 h, 15 - 25 °C; 15 - 25 °C; 36 h, 10 - 25 °C

1.3 Reagents: Sodium methoxide Solvents: Methanol ; 10 - 25 °C; 36 h, 10 - 25 °C

1.4 Reagents: Acetic acid Solvents: Water ; 3 h, 25 °C → 50 °C

Référence

- Process for preparation of 1-[4-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1h-imidazol-2-yl]ethanone, United States, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 min, 20 °C; 2 h, 20 °C

1.2 Solvents: Methanol ; 15 min, 20 °C; 6 h, 20 °C; 10 min, 20 °C; 16 h, 20 °C

1.3 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C

1.2 Solvents: Methanol ; 15 min, 20 °C; 6 h, 20 °C; 10 min, 20 °C; 16 h, 20 °C

1.3 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C

Référence

- Practical synthesis of potent sphingosine-1-phosphate lyase inhibitors THI and LX2931, Tetrahedron, 2013, 69(20), 4041-4046

Méthode de production 5

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Water

Référence

- Asymmetric synthesis of (1R, 2S, 3R)-2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole, Tetrahedron Letters, 1995, 36(33), 5969-72

Méthode de production 6

Conditions de réaction

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 5 h, rt

1.2 4 h, rt

1.3 Reagents: Sodium methoxide Solvents: Methanol ; 20 h, rt

1.4 Reagents: Acetic acid Solvents: Water ; 1.5 h, 60 °C

1.2 4 h, rt

1.3 Reagents: Sodium methoxide Solvents: Methanol ; 20 h, rt

1.4 Reagents: Acetic acid Solvents: Water ; 1.5 h, 60 °C

Référence

- Imidazole, oxazole and thiazole compounds and use thereof for the treatment of infectious diseases and cancer, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt

1.2 Reagents: Sodium methoxide Solvents: Methanol ; 6 h, rt; 16 h, rt

1.3 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C; 60 °C → 0 °C; 1 h, 0 °C

1.2 Reagents: Sodium methoxide Solvents: Methanol ; 6 h, rt; 16 h, rt

1.3 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C; 60 °C → 0 °C; 1 h, 0 °C

Référence

- Inhibition of Sphingosine-1-Phosphate Lyase for the Treatment of Autoimmune Disorders, Journal of Medicinal Chemistry, 2009, 52(13), 3941-3953

Méthode de production 8

Conditions de réaction

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt

1.2 6 h, rt

1.3 Reagents: Sodium methoxide ; 16 h, rt

1.4 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C

1.2 6 h, rt

1.3 Reagents: Sodium methoxide ; 16 h, rt

1.4 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C

Référence

- Synthesis and Application of 13C-Labeled 2-Acetyl-4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)imidazole (THI), an Immunosuppressant Observed in Caramel Food Colorings, Journal of Agricultural and Food Chemistry, 2013, 61(31), 7494-7499

Méthode de production 9

Conditions de réaction

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 min, rt; > 3 h, 20 °C

1.2 Solvents: Methanol ; 15 min, rt; 6 h, 20 °C

1.3 Reagents: Sodium methoxide Solvents: Methanol ; 10 min, 20 °C; 16 h, 20 °C

1.4 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C; 50 °C; 50 °C → 0 °C; 1 h, 0 °C

1.2 Solvents: Methanol ; 15 min, rt; 6 h, 20 °C

1.3 Reagents: Sodium methoxide Solvents: Methanol ; 10 min, 20 °C; 16 h, 20 °C

1.4 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C; 50 °C; 50 °C → 0 °C; 1 h, 0 °C

Référence

- Process for preparation of imidazole derivatives, China, , ,

Méthode de production 10

Conditions de réaction

Référence

- Asymmetric Synthesis of 2-Acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazoles, Journal of Organic Chemistry, 1997, 62(4), 1023-1032

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Raw materials

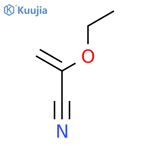

- 2-Ethoxy-2-propenenitrile

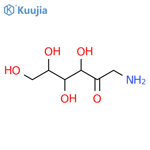

- D-Fructose,1-amino-1-deoxy-

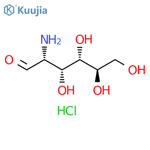

- Glucosamine hydrochloride

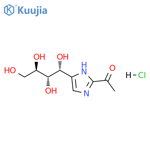

- Ethanone, 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-, hydrochloride (1:1)

- 1,2,3,4-Butanetetrol, 1-[2-(2-methyl-1,3-dithiolan-2-yl)-1H-imidazol-4-yl]-, [1R-(1R*,2S*,3R*)]-

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Preparation Products

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Littérature connexe

-

Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

3. Book reviews

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

94944-70-4 ((R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole) Produits connexes

- 95120-07-3(Ethanone, 1-[5-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]-)

- 2171952-15-9(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}-2-methoxypropanoic acid)

- 2138559-38-1(3-(Cyclopropylmethoxy)-4-methylcyclohexan-1-one)

- 134002-25-8((S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide)

- 1170118-61-2(3-Methyl-1-(piperidine-4-carbonyl)piperidine hydrochloride)

- 77550-13-1(Bicyclo[2.2.2]oct-2-ene, 5-(phenylsulfonyl)-)

- 6025-69-0(4-Chloropyrrolo[1,2-a]quinoxaline)

- 2308475-68-3(2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methylhexanoic acid)

- 1421751-23-6((2Z)-3-(3,5-dimethylphenyl)carbamoylprop-2-enoic acid)

- 87145-92-4(4-Piperidin-1-ylbutanenitrile hydrobromide)

Fournisseurs recommandés

BIOOKE MICROELECTRONICS CO.,LTD

Membre gold

Fournisseur de Chine

Réactif

Jinan Hanyu Chemical Co.,Ltd.

Membre gold

Fournisseur de Chine

Lot

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Membre gold

Fournisseur de Chine

Réactif

Heyuan Broad Spectrum Biotechnology Co., Ltd

Membre gold

Fournisseur de Chine

Réactif

Synrise Material Co. Ltd.

Membre gold

Fournisseur de Chine

Lot